1-Benzhydrylazetidin-3-amine
Overview
Description
1-Benzhydrylazetidin-3-amine is a compound of interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry and drug synthesis. The compound features a benzhydryl group attached to an azetidine ring, which is a four-membered cyclic amine. This structure is significant as it can serve as a building block for various chemical reactions and can be modified to enhance its biological activity.
Synthesis Analysis
The synthesis of 1-Benzhydrylazetidin-3-amine has been described in a streamlined two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Upon quenching with water, the mesylate intermediate is isolated by filtration. This intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to afford the title compound as a mono acetate salt in yields ranging from 72% to 84% .
Molecular Structure Analysis
The molecular structure of 1-Benzhydrylazetidin-3-amine is characterized by the presence of a benzhydryl group and an azetidine ring. The benzhydryl motif can be synthesized via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles, which allows for the introduction of various functional groups into the molecule . The azetidine ring, being a four-membered ring, is strained and thus reactive, which can be exploited in further chemical transformations.
Chemical Reactions Analysis
1-Benzhydrylazetidin-3-amine can participate in various chemical reactions due to its reactive azetidine ring and the presence of an amine group. For instance, the azetidine ring can be opened or participate in cycloaddition reactions. The amine group can be used for the formation of Schiff bases, which can then be reacted with diethylphosphite to yield N-benzhydryl-1-aminoalkanephosphonic acid esters . Additionally, the benzhydryl group can be involved in Ni-catalyzed carbon-carbon bond-forming reductive amination, which is a valuable method for the synthesis of tertiary benzhydryl amines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Benzhydrylazetidin-3-amine are not detailed in the provided papers, the general properties of benzhydryl amines can be inferred. Benzhydryl amines are typically solid at room temperature and may exhibit varying solubility in organic solvents depending on the substituents present on the benzhydryl group and the azetidine ring. The chemical properties include reactivity due to the strained azetidine ring and the nucleophilicity of the amine group, which can be utilized in a variety of chemical reactions .
Scientific Research Applications
Synthesis and Production
- Improved Synthesis Processes : The synthesis of 1-Benzhydrylazetidin-3-amine derivatives has seen significant advancements. For instance, an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a closely related compound, was developed, yielding a high purity product (99.3% area %) and proving efficient for scale-up processes (Reddy et al., 2010). Additionally, a two-step synthesis of 3-amino-1-benzhydrylazetidine was streamlined, indicating the evolving methodologies in producing such compounds (Bryan M. Li et al., 2006).
Chemical Properties and Reactions
- Reactivity and Transformation Studies : The reactivity of tertiary alkylamines like 1-Benzhydrylazetidin-3-amine has been a subject of study, contributing to a better understanding of their chemical behavior and potential applications (Ammer et al., 2010). Furthermore, the use of benzhydrylamine as an ammonia equivalent in catalyzed hydroamination of alkynes highlights its utility in synthetic organic chemistry (Haak et al., 2000).
Biological Applications
- Antimicrobial and Cytotoxic Activity : Certain derivatives of 1-Benzhydrylazetidin-3-amine have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Some compounds demonstrated significant antibacterial activity and cytotoxicity, suggesting potential applications in medical and pharmaceutical fields (Noolvi et al., 2014).
Pharmaceutical Synthesis
- Role in Drug Synthesis : 1-Benzhydrylazetidin-3-amine and its derivatives have been employed in the synthesis of various pharmaceuticals. For example, a practical synthesis of the antimigraine drug flunarizine and high yielding derivatization of other drugs like paroxetine and metoprolol utilized benzhydryl amines, demonstrating their significance in drug development (Christoph Heinz et al., 2018).
Analytical Applications
- Predictive Studies in Mass Spectrometry : The use of mass spectrometry to predict chemical transformations of related compounds, such as 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, indicates the role of 1-Benzhydrylazetidin-3-amine in facilitating understanding of chemical behavior and transformations in various conditions, including solution phase reactions (Hao‐Yang Wang et al., 2006).
Safety And Hazards
The safety data sheet for 1-Benzhydrylazetidin-3-amine hydrochloride indicates that it is not intended for human or veterinary use . It is for research use only . The signal word for this compound is “Warning” and it has several precautionary statements including “Keep out of reach of children” and "Read label before use" .
properties
IUPAC Name |
1-benzhydrylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNNHXGUOKXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960831 | |
Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidin-3-amine | |
CAS RN |
40432-52-8 | |
Record name | 1-(Diphenylmethyl)-3-azetidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40432-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diphenylmethyl)azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-(diphenylmethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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